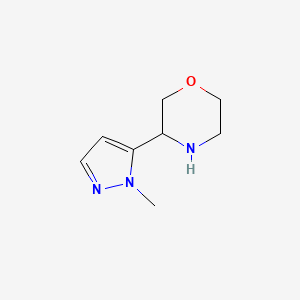

![molecular formula C17H20N4 B2612072 N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877790-28-8](/img/structure/B2612072.png)

N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound with the molecular formula C17H20N4. It belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb). A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Scientific Research Applications

Antitumor and Antimicrobial Activities

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidin-7-amine exhibit antitumor and antimicrobial properties. For example, novel N-arylpyrazole-containing enaminones have shown cytotoxic effects against human breast cell lines (MCF-7) and liver carcinoma cell lines (HEPG2), with inhibition effects comparable to those of 5-fluorouracil. These compounds also displayed antimicrobial activity, indicating their potential in cancer treatment and infection control (S. Riyadh, 2011).

Role in Central Nervous System Disorders

Pyrazolo[1,5-a]pyrimidin-7-amine derivatives have been explored for their potential in treating cognitive deficits associated with schizophrenia, Alzheimer's disease, movement disorders, and attention deficit and hyperactivity disorders. For instance, a clinical candidate, ITI-214, has shown efficacy in vivo with excellent selectivity against all other phosphodiesterase families, suggesting its applicability in various central nervous system disorders (Peng Li et al., 2016).

Human Adenosine Receptor Antagonism

2-Arylpyrazolo[4,3-d]pyrimidin-7-amines have been designed as human A3 adenosine receptor antagonists. These derivatives exhibit low nanomolar affinity and high selectivity towards this receptor, suggesting their potential in counteracting oxaliplatin-induced apoptosis in in vitro models of neurotoxicity. This highlights their possible application in neuroprotective strategies (L. Squarcialupi et al., 2013).

Synthesis and Chemical Research

Several studies have focused on the synthesis of pyrazolo[1,5-a]pyrimidin-7-amine derivatives and their chemical properties. For example, research into regioselective synthesis has led to the development of novel compounds with potential applications in various fields, such as fluorescent probes for detecting biologically or environmentally relevant species (Miha Drev et al., 2014).

Mechanism of Action

Future Directions

The future directions of research on “N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” and related compounds could involve further exploration of their potential as inhibitors of M.tb . Additionally, their photophysical properties make them interesting candidates for study in material science .

Properties

IUPAC Name |

N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4/c1-3-4-10-18-16-11-13(2)20-17-15(12-19-21(16)17)14-8-6-5-7-9-14/h5-9,11-12,18H,3-4,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTIVVITEGEAAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2611991.png)

![Tert-butyl N-[(1R,2R,5S)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B2611993.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6-ethylquinolin-2(1H)-one](/img/structure/B2612001.png)

![N-Methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2612005.png)

![4-Chloro-2-{[(2,5-dimethoxybenzyl)amino]methyl}phenol](/img/structure/B2612006.png)

![(3-Chlorophenyl)-[3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2612008.png)

![3-[4-(Propan-2-yl)phenyl]oxolane-2,5-dione](/img/structure/B2612009.png)

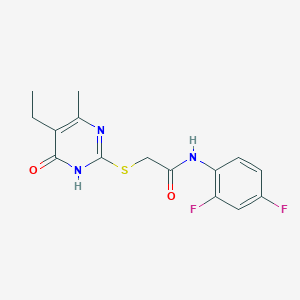

![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2612010.png)

![3-[2-Amino-1-(pyrrolidin-1-yl)ethyl]phenol](/img/structure/B2612011.png)

![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2612012.png)